molecular formula C20H24FN5O B1212582 BMS-181101

BMS-181101

Cat. No.: B1212582
M. Wt: 369.4 g/mol
InChI Key: NRLXAYBZNVHRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BMS-181101 involves the methylation of the 5-hydroxypiperazine precursor with [11C]CH3I. The product is then purified by high-performance liquid chromatography . Industrial production methods for this compound are not extensively documented, but the synthesis typically involves standard organic chemistry techniques.

Chemical Reactions Analysis

BMS-181101 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxy derivatives and other modified forms of the original compound.

Comparison with Similar Compounds

BMS-181101 is unique in its dual action as both a serotonin reuptake inhibitor and a full agonist at specific serotonin receptors. Similar compounds include:

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that primarily inhibits serotonin reuptake without acting as a receptor agonist.

    Buspirone: A serotonin receptor agonist that does not inhibit serotonin reuptake.

The uniqueness of this compound lies in its combined mechanism of action, which may offer advantages in treating depression by both increasing serotonin levels and directly stimulating serotonin receptors .

Properties

Molecular Formula

C20H24FN5O

Molecular Weight

369.4 g/mol

IUPAC Name

5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole

InChI

InChI=1S/C20H24FN5O/c1-27-19-13-22-14-24-20(19)26-9-7-25(8-10-26)6-2-3-15-12-23-18-5-4-16(21)11-17(15)18/h4-5,11-14,23H,2-3,6-10H2,1H3

InChI Key

NRLXAYBZNVHRFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F

Synonyms

3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-5-fluoro-1H-indole hydrochloride
BMS 181101
BMS-181101

Origin of Product

United States

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